molecular formula C11H14N2O B14636815 4-[1-(Pyridin-2-yl)ethenyl]morpholine CAS No. 55482-73-0

4-[1-(Pyridin-2-yl)ethenyl]morpholine

Cat. No.: B14636815
CAS No.: 55482-73-0
M. Wt: 190.24 g/mol
InChI Key: NERCJUSJRRAPJG-UHFFFAOYSA-N
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Description

4-[1-(Pyridin-2-yl)ethenyl]morpholine is a heterocyclic compound featuring a morpholine ring linked via an ethenyl bridge to a pyridine moiety. The ethenyl linker provides rigidity and planar geometry, which may influence electronic properties and intermolecular interactions.

Properties

CAS No.

55482-73-0

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

4-(1-pyridin-2-ylethenyl)morpholine

InChI

InChI=1S/C11H14N2O/c1-10(11-4-2-3-5-12-11)13-6-8-14-9-7-13/h2-5H,1,6-9H2

InChI Key

NERCJUSJRRAPJG-UHFFFAOYSA-N

Canonical SMILES

C=C(C1=CC=CC=N1)N2CCOCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(Pyridin-2-yl)ethenyl]morpholine typically involves the reaction of pyridine derivatives with morpholine under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts and boron reagents . This reaction is known for its mild conditions and high efficiency in forming carbon-carbon bonds.

Industrial Production Methods

Industrial production of 4-[1-(Pyridin-2-yl)ethenyl]morpholine may involve large-scale Suzuki-Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to ensure consistent quality and yield. The choice of reagents and catalysts, as well as the optimization of reaction parameters, are crucial for efficient industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

4-[1-(Pyridin-2-yl)ethenyl]morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, facilitated by reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

4-[1-(Pyridin-2-yl)ethenyl]morpholine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[1-(Pyridin-2-yl)ethenyl]morpholine involves its interaction with specific molecular targets. The compound can bind to various enzymes and receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of 4-[1-(Pyridin-2-yl)ethenyl]morpholine are highlighted through comparisons with the following analogues:

Structural Analogues with Heterocyclic Cores

Compound Name Structure Key Features Properties/Applications Evidence ID
4-[1-(Phenylsulfonyl)-4-(2-pyridinyl)-1H-pyrazol-3-yl]morpholine Pyrazole core with morpholine and pyridine substituents Molecular formula: C₁₈H₁₈N₄O₃S; includes phenylsulfonyl group. Likely bioactive (e.g., kinase inhibition due to sulfonyl and pyrazole motifs). Higher molecular weight (370.43 g/mol) may reduce solubility compared to the target compound.
2-Chloro-6-(4-methyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine Thienopyrimidine core with morpholine and piperazine substituents Combines sulfur-containing heterocycle with morpholine. Chlorine atom enhances reactivity for cross-coupling (e.g., Suzuki reactions in ). Pharmaceutical applications (e.g., kinase inhibitors); thienopyrimidine core improves metabolic stability.
1-Methyl-4-[(E)-2-(2-thienyl)ethenyl]pyridinium 4-chlorobenzenesulfonate Pyridinium-thiophene ethenyl system with sulfonate counterion Planar ethenyl bridge; intramolecular C–H⋯O/S interactions stabilize crystal packing. NLO materials due to extended π-conjugation and ionic character. Higher polarizability than non-ionic analogues.

Substituent Effects

  • Trifluoromethyl and Halogen Substituents: 4-[5-Bromo-6-chloro-4-(trifluoromethyl)pyridin-2-yl]morpholine () contains electron-withdrawing groups (Br, Cl, CF₃), increasing electrophilicity and steric bulk. These features enhance binding to hydrophobic pockets in biological targets but may reduce solubility.
  • Amino and Piperazine Linkers: Compounds like (2-chloro-4-morpholin-4-yl-thieno[3,2-d]pyrimidin-6-ylmethyl)-methyl-(1-methyl-piperidin-4-yl)-amine () incorporate flexible amine linkers, enhancing conformational flexibility for target binding. The rigid ethenyl bridge in the target compound may restrict rotation, favoring specific molecular orientations .

Electronic and Geometric Properties

  • Planarity and π-Conjugation :

    • The ethenyl linker in the target compound enables planar geometry (analogous to ), critical for charge transfer in NLO applications.
    • 4-(2-(Pyridin-2-yl)ethyl)morpholine () replaces ethenyl with an ethyl linker, reducing conjugation and rigidity. This decreases electronic delocalization but improves synthetic accessibility .
  • Crystal Packing :

    • In , alternating cationic and anionic layers stabilize the crystal via C–H⋯O/S interactions. The target compound’s neutral morpholine-pyridine system may exhibit weaker intermolecular forces, affecting crystallinity.

Data Tables

Table 1: Molecular Properties of Selected Analogues

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups
Target Compound C₁₁H₁₃N₂O 193.24 Morpholine, pyridine, ethenyl
C₁₈H₁₈N₄O₃S 370.43 Pyrazole, phenylsulfonyl
C₁₂H₁₂NS⁺·C₆H₄ClO₃S⁻ 370.88 Pyridinium, thiophene, sulfonate
C₁₁H₁₀BrClF₃NO 345.54 Trifluoromethyl, Br, Cl

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